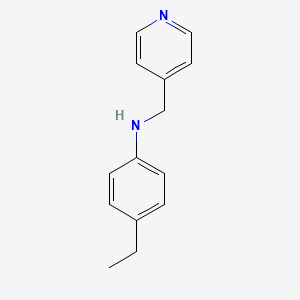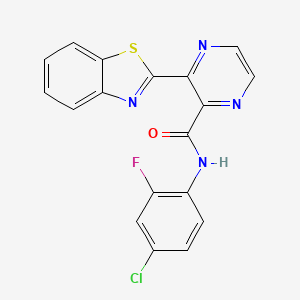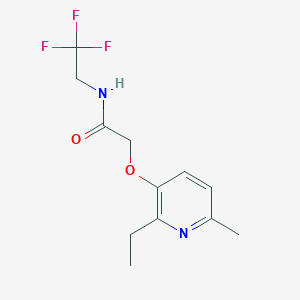
4-ethyl-N-(pyridin-4-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(pyridin-4-ylmethyl)aniline is an organic compound with the molecular formula C14H16N2 It is a derivative of aniline, where the aniline nitrogen is substituted with a pyridin-4-ylmethyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 4-(chloromethyl)pyridine with ethylaniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of ethylaniline attacks the carbon atom of the chloromethyl group in 4-(chloromethyl)pyridine, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethyl-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Applications De Recherche Scientifique
4-ethyl-N-(pyridin-4-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-ethyl-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-ethyl-N-(pyridin-3-ylmethyl)aniline
- 4-ethyl-N-(pyridin-2-ylmethyl)aniline
- N-(pyridin-4-ylmethyl)aniline
Uniqueness
4-ethyl-N-(pyridin-4-ylmethyl)aniline is unique due to the specific positioning of the ethyl and pyridin-4-ylmethyl groups. This unique structure can result in distinct chemical and biological properties compared to its analogs. For example, the position of the pyridine ring can influence the compound’s binding affinity to specific targets, thereby affecting its efficacy in various applications.
Propriétés
IUPAC Name |
4-ethyl-N-(pyridin-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-12-3-5-14(6-4-12)16-11-13-7-9-15-10-8-13/h3-10,16H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZVTCLGJFEIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[[3-(methylsulfanylmethyl)phenyl]methyl]urea](/img/structure/B7671722.png)
![4-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-(2-methylpropyl)piperazin-2-one](/img/structure/B7671730.png)
![N-[2-(1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7671757.png)
![2-Fluoro-1-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7671764.png)

![N-(3-acetamidopropyl)-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B7671779.png)
![4,5-dichloro-2-methoxy-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7671781.png)
![N-[(5-chloro-2-fluorophenyl)methyl]-4-fluoro-2-(methylsulfonylmethyl)aniline](/img/structure/B7671787.png)
![4,5-dichloro-2-methoxy-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B7671791.png)
![2-[(3-chloro-4-methoxyphenyl)methylsulfanyl]-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7671795.png)
![N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B7671807.png)
![2-[4-[(5-Chloro-2-fluorophenyl)methylamino]phenyl]sulfonylethanol](/img/structure/B7671814.png)
![2-(4-chloro-2-fluorophenyl)-N-[2-(dimethylcarbamoylamino)ethyl]-2-methylpropanamide](/img/structure/B7671816.png)

